Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 156697-68-6
VCID: VC15915420
InChI: InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2
SMILES:
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol

Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-

CAS No.: 156697-68-6

Cat. No.: VC15915420

Molecular Formula: C10H11BrClN

Molecular Weight: 260.56 g/mol

* For research use only. Not for human or veterinary use.

Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- - 156697-68-6

Specification

CAS No. 156697-68-6
Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
IUPAC Name 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine
Standard InChI InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2
Standard InChI Key SGQHDNSRLLJRAO-UHFFFAOYSA-N
Canonical SMILES C1C(N1CC2=CC=C(C=C2)Cl)CBr

Introduction

Chemical Structure and Fundamental Properties

Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-, belongs to the class of 2-(halomethyl)aziridines, which are distinguished by their reactive halogenated methyl groups attached to the aziridine ring. The compound’s structure comprises:

  • A three-membered aziridine ring (C2_2H4_4N) with inherent ring strain.

  • A bromomethyl (-CH2_2Br) group at the 2-position, serving as a potent electrophilic center.

  • A 4-chlorobenzyl (-CH2_2C6_6H4_4Cl) substituent at the 1-position, contributing steric and electronic effects.

Synthesis and Preparation Strategies

General Synthetic Routes

The synthesis of 2-(bromomethyl)aziridines typically proceeds via a three-step sequence starting from aldehydes :

  • Aldehyde to β-Amino Alcohol: Condensation of an aldehyde with a primary amine (e.g., 4-chlorobenzylamine) yields a β-amino alcohol.

  • Cyclization to Aziridine: Treatment with a brominating agent (e.g., PBr3_3) induces cyclization, forming the aziridine ring.

  • Bromination: The hydroxymethyl group is brominated using HBr or PBr3_3 to install the bromomethyl substituent.

For 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine, the 4-chlorobenzyl group is introduced during the initial condensation step, ensuring regioselective functionalization .

Optimized Reaction Conditions

Key parameters for high yields include:

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates .

  • Temperature: Reactions often require heating (70–80°C) to overcome kinetic barriers .

  • Stoichiometry: A 1:1 ratio of aziridine precursor to brominating agent minimizes side reactions .

Reactivity and Functionalization

The bromomethyl group’s electrophilicity enables diverse nucleophilic substitutions, while the aziridine ring participates in ring-opening or expansion reactions.

Oxygen-Centered Nucleophiles

Treatment with alkoxides or aryloxides replaces the bromine atom with an alkoxy/aryloxy group:

2-(Bromomethyl)aziridine+RO2-(Alkoxymethyl)aziridine+Br\text{2-(Bromomethyl)aziridine} + \text{RO}^- \rightarrow \text{2-(Alkoxymethyl)aziridine} + \text{Br}^-

For example, reaction with sodium methoxide in methanol produces 2-(methoxymethyl)-1-[(4-chlorophenyl)methyl]aziridine in >90% yield . Phenol derivatives similarly yield 2-(aryloxymethyl)aziridines, which are precursors to bioactive molecules .

Nitrogen-Centered Nucleophiles

Amines undergo substitution to form 2-(aminomethyl)aziridines. Primary amines (e.g., allylamine) require mild conditions (room temperature, methanol), while secondary amines (e.g., piperidine) necessitate elevated temperatures .

Sulfur-Centered Nucleophiles

Thiols (e.g., iPrSH) react efficiently, affording 2-[(alkylsulfanyl)methyl]aziridines. These derivatives are valuable in synthesizing thiazolidines and other sulfur heterocycles .

Ring-Opening Reactions

Under acidic or nucleophilic conditions, the aziridine ring opens regioselectively. For instance, treatment with HBr in acetonitrile cleaves the ring to form β-bromoamines, which are intermediates in alkaloid synthesis .

Applications in Organic Synthesis

Building Blocks for Pharmaceuticals

2-(Bromomethyl)aziridines serve as precursors to α-branched amines and β-lactams. For example:

  • Antibiotic Synthesis: Ring expansion with CO yields β-lactam frameworks found in penicillin analogs .

  • Kinase Inhibitors: 2-(Aminomethyl)aziridines derived from this compound show inhibitory activity against tyrosine kinases .

Agrochemistry

Functionalized aziridines are intermediates in herbicides and fungicides. The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability in plant pathogens .

Comparative Analysis with Structural Analogs

The reactivity and applications of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine are contextualized against related aziridines:

CompoundSubstituentsKey Differences
2-Bromomethyl-1-[(4-methoxyphenyl)methyl]aziridine4-MethoxybenzylEnhanced electron density reduces electrophilicity
1-Methyl-2-(4-chlorophenyl)aziridineMethyl, 4-chlorophenylLacks bromomethyl group; lower reactivity
2-(Chloromethyl)-1-benzylaziridineBenzyl, chloromethylChlorine’s lower leaving-group ability slows substitutions

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